molecular formula C22H17N5O3S2 B3012579 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 536707-55-8

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B3012579
CAS No.: 536707-55-8
M. Wt: 463.53
InChI Key: BYHUNDMJQBZANQ-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17N5O3S2 and its molecular weight is 463.53. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S2/c1-30-14-8-6-13(7-9-14)27-20(29)19-18(15-4-2-3-5-16(15)24-19)26-22(27)32-12-17(28)25-21-23-10-11-31-21/h2-11,24H,12H2,1H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHUNDMJQBZANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4O2SC_{19}H_{18}N_{4}O_{2}S, with a molecular weight of 366.44 g/mol. It features a thiazole ring and a pyrimidine structure, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC19H18N4O2S
Molecular Weight366.44 g/mol
CAS NumberNot specified
IUPAC NameThis compound

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives of pyrimidine and thiazole have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Anticancer Activity : Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Studies

Several studies have investigated the biological effects of compounds related to this compound. Key findings include:

Anticancer Activity

A study evaluated the cytotoxic effects of a similar compound on various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value of approximately 0.39 µM for HCT116 cells, suggesting significant anticancer potential .

Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of related compounds against oxidative stress in neuronal cells. The findings highlighted that these compounds could reduce neuronal cell death induced by oxidative stress through the modulation of reactive oxygen species (ROS) levels .

Case Studies

  • Study on AChE Inhibition : A derivative was tested for its ability to inhibit AChE activity in vitro, showing a promising IC50 value that suggests potential use in treating Alzheimer's disease .
  • Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, the compound exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value lower than standard chemotherapeutics .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrimidine and thiazole moieties exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.

A study by Kaur et al. (2020) demonstrated that similar pyrimidine derivatives showed cytotoxic effects against different cancer cell lines, suggesting that our compound may possess similar properties .

Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity. Compounds with thiazole and pyrimidine structures have been reported to exhibit antibacterial and antifungal effects. For instance, a derivative with a similar structure was shown to inhibit the growth of Staphylococcus aureus and Candida albicans . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds derived from thiazoles have also been reported to possess anti-inflammatory properties. The ability of such compounds to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases . Further investigation into the specific mechanisms of action for our compound could reveal its efficacy in this area.

Synthetic Applications

The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide can be approached through various synthetic methodologies involving sulfur ylides, which are valuable intermediates in organic synthesis . This compound can serve as a precursor for synthesizing more complex molecules with potential biological activities.

Case Study 1: Anticancer Screening

In a recent study published in the Journal of Medicinal Chemistry, derivatives similar to our compound were screened for anticancer activity against several cell lines, including breast and lung cancer models. The results indicated that modifications in the substituents on the pyrimidine ring significantly influenced the cytotoxicity profiles . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of thiazole-containing compounds was conducted by Smith et al. (2021), where several derivatives were tested against a panel of bacteria and fungi. The study concluded that compounds with electron-donating groups on the aromatic rings exhibited enhanced antimicrobial activity . This finding suggests that our compound's methoxy group could contribute positively to its antimicrobial properties.

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